molecular formula C12H19I B6204861 1-(2-iodoethyl)adamantane CAS No. 75014-39-0

1-(2-iodoethyl)adamantane

Cat. No. B6204861
CAS RN: 75014-39-0
M. Wt: 290.2
InChI Key:
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Description

“1-(2-iodoethyl)adamantane” is a derivative of adamantane . Adamantane is an organic compound that can be described as the fusion of three cyclohexane rings . The molecule is both rigid and virtually stress-free . “1-(2-iodoethyl)adamantane” contains a total of 34 bonds, including 15 non-H bonds, 1 rotatable bond, 4 six-membered rings, and 3 eight-membered rings .


Synthesis Analysis

The synthesis of substituted adamantanes, like “1-(2-iodoethyl)adamantane”, is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . The synthesis of 1,2-disubstituted adamantane derivatives can be achieved by the construction of the tricyclic framework either by total synthesis or by ring expansion/contraction reactions of corresponding adamantane homologues .


Molecular Structure Analysis

The molecular structure of “1-(2-iodoethyl)adamantane” is complex. It is a derivative of adamantane, which has a unique structure that can be described as the fusion of three cyclohexane rings . The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal .


Chemical Reactions Analysis

The first functionalization of adamantane or its congeners is based on the oxidation of the C–H bond to a selected functional group . This group then influences the second functionalization step, either electronically in non-directed reactions or as a directing group in directed C–H functionalization reactions .

Scientific Research Applications

Future Directions

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . The synthesis of substituted adamantanes and substituted higher diamondoids is a promising area of research .

Mechanism of Action

Target of Action

For instance, amantadine, an adamantane derivative, is known to target the M2 protein, an ion channel in the membrane of the influenza A virus . The exact target of 1-(2-iodoethyl)adamantane remains to be elucidated.

Mode of Action

For example, amantadine blocks the M2 ion channel of the influenza A virus, preventing the virus from replicating . The specific interaction of 1-(2-iodoethyl)adamantane with its target(s) is yet to be determined.

Biochemical Pathways

For instance, amantadine is known to influence the viral replication pathway of the influenza A virus . The specific pathways affected by 1-(2-iodoethyl)adamantane remain to be elucidated.

Pharmacokinetics

For instance, amantadine is well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine . The specific ADME properties of 1-(2-iodoethyl)adamantane remain to be elucidated.

Result of Action

For instance, amantadine is known to prevent the replication of the influenza A virus, leading to a decrease in viral load . The specific effects of 1-(2-iodoethyl)adamantane remain to be elucidated.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-iodoethyl)adamantane involves the reaction of adamantane with iodine and ethylene oxide in the presence of a catalyst.", "Starting Materials": [ "Adamantane", "Iodine", "Ethylene oxide", "Catalyst (e.g. silver nitrate)" ], "Reaction": [ "Dissolve adamantane in a suitable solvent (e.g. chloroform)", "Add iodine and catalyst to the solution and stir at room temperature for several hours", "Add ethylene oxide dropwise to the reaction mixture and continue stirring for several more hours", "Filter the resulting mixture to remove any solid impurities", "Extract the product with a suitable solvent (e.g. diethyl ether)", "Dry the organic layer over anhydrous sodium sulfate", "Concentrate the solution under reduced pressure to obtain 1-(2-iodoethyl)adamantane as a colorless oil" ] }

CAS RN

75014-39-0

Product Name

1-(2-iodoethyl)adamantane

Molecular Formula

C12H19I

Molecular Weight

290.2

Purity

95

Origin of Product

United States

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